(S)-1-(5-Bromo-2-fluorophenyl)pentan-1-amine is a chemical compound characterized by its unique structure, which includes a pentan-1-amine backbone attached to a phenyl group that is substituted with both bromine and fluorine atoms. The presence of these halogens significantly influences the compound's reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The molecular formula for this compound is with a molecular weight of approximately 260.15 g/mol .
The synthesis of (S)-1-(5-Bromo-2-fluorophenyl)pentan-1-amine can be achieved through several methods, primarily involving the N-alkylation of amine precursors. Common synthetic routes include:
The molecular structure of (S)-1-(5-Bromo-2-fluorophenyl)pentan-1-amine can be described using various structural representations:
InChI=1S/C11H15BrFN/c12-7-3-5-10(14)8-9-4-1-2-6-11(9)13/h1-2,4,6H,3,5,7-8H2
C1=CC=C(C(=C1)CC(=O)CCCBr)F
These representations indicate the arrangement of atoms within the molecule, highlighting its functional groups and stereochemistry .
The chemical reactivity of (S)-1-(5-Bromo-2-fluorophenyl)pentan-1-amine is influenced by its functional groups:
The mechanism of action for (S)-1-(5-Bromo-2-fluorophenyl)pentan-1-amine primarily revolves around its interaction with biological systems:
The physical and chemical properties of (S)-1-(5-Bromo-2-fluorophenyl)pentan-1-amine include:
| Property | Value | 
|---|---|
| Molecular Formula | |
| Molecular Weight | 260.15 g/mol | 
| Density | Not available | 
| Boiling Point | Not available | 
| Melting Point | Not available | 
| Flash Point | Not available | 
These properties are crucial for understanding how the compound behaves under various conditions and its potential applications in scientific research .
(S)-1-(5-Bromo-2-fluorophenyl)pentan-1-amine has potential applications in several fields:
 
                                    
                CAS No.: 3397-16-8
 
                                    
                CAS No.: 2134602-45-0
CAS No.: 11104-40-8
 
                                    
                CAS No.: 64918-85-0
 
                                    
                CAS No.: 591-81-1
CAS No.: 51800-34-1